Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)-
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Overview
Description
Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- is an organic compound with the molecular formula C17H19ClO It is a derivative of benzene, characterized by the presence of a chlorine atom and a phenoxy group substituted with a 1-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- typically involves the reaction of 1-chloro-4-nitrobenzene with 4-(1-methylpropyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine, followed by diazotization and subsequent coupling with phenol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Phenolic derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-phenoxy-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(phenylethynyl)-
Uniqueness
Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- is unique due to the presence of the 1-methylpropyl group on the phenoxy moietyCompared to similar compounds, it may exhibit different biological activities and industrial uses .
Properties
CAS No. |
60142-04-3 |
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Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-butan-2-yl-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)13-4-8-15(9-5-13)18-16-10-6-14(17)7-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
WOYJZSSFGUFQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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